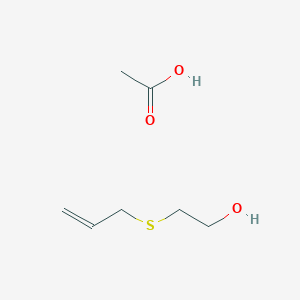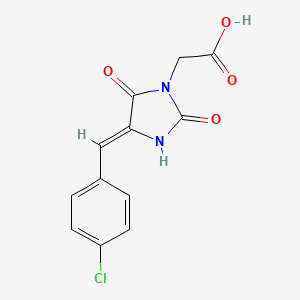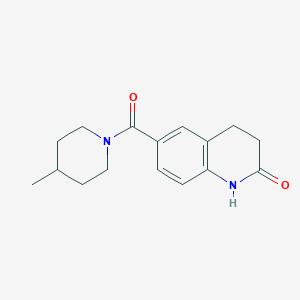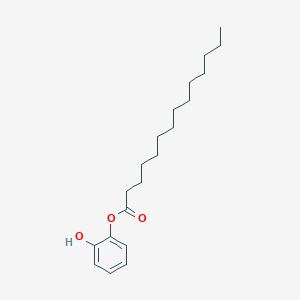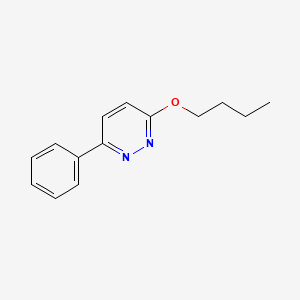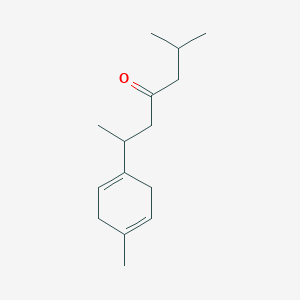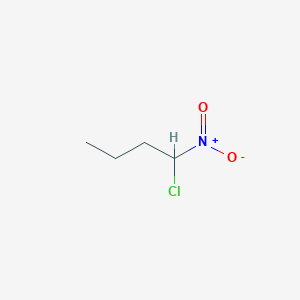
1-Chloro-1-nitrobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-nitrobutane is an organic compound with the molecular formula C4H8ClNO2 It is a member of the nitroalkane family, characterized by the presence of both a nitro group (-NO2) and a chloro group (-Cl) attached to the same carbon atom
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-1-nitrobutane can be synthesized through several methods. One common approach involves the nitration of 1-chlorobutane. This process typically requires the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Another method involves the chlorination of 1-nitrobutane. This reaction can be achieved using chlorine gas (Cl2) in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3). The reaction is typically conducted at elevated temperatures to facilitate the substitution of the hydrogen atom with a chlorine atom.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration or chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions
1-Chloro-1-nitrobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted nitrobutanes.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroalkenes or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Typical reducing agents are hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
Nucleophilic Substitution: Substituted nitrobutanes, such as 1-hydroxy-1-nitrobutane or 1-amino-1-nitrobutane.
Reduction: 1-Chloro-1-aminobutane.
Oxidation: Nitroalkenes or other oxidized derivatives.
科学的研究の応用
1-Chloro-1-nitrobutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
作用機序
The mechanism of action of 1-chloro-1-nitrobutane involves its reactivity with nucleophiles and electrophiles. The nitro group is highly electron-withdrawing, making the carbon atom to which it is attached more susceptible to nucleophilic attack. The chloro group can also participate in substitution reactions, further enhancing the compound’s reactivity.
類似化合物との比較
1-Chloro-1-nitrobutane can be compared with other similar compounds, such as:
1-Bromo-1-nitrobutane: Similar in structure but with a bromo group instead of a chloro group. It exhibits different reactivity due to the larger size and lower electronegativity of bromine.
1-Chloro-2-nitropropane: Similar in structure but with a different carbon chain. It has different physical and chemical properties due to the variation in the carbon skeleton.
1-Chloro-1-nitroethane: A shorter carbon chain, leading to different reactivity and applications.
特性
CAS番号 |
81668-01-1 |
|---|---|
分子式 |
C4H8ClNO2 |
分子量 |
137.56 g/mol |
IUPAC名 |
1-chloro-1-nitrobutane |
InChI |
InChI=1S/C4H8ClNO2/c1-2-3-4(5)6(7)8/h4H,2-3H2,1H3 |
InChIキー |
LTCNZEYBPPUKDV-UHFFFAOYSA-N |
正規SMILES |
CCCC([N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile](/img/structure/B14425758.png)


![6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B14425771.png)
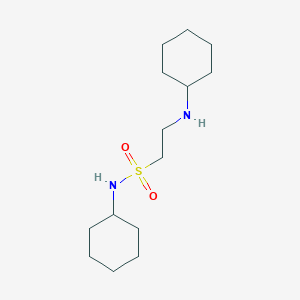
![2-Ethyl-2-methyl-4,6,6-triphenyl-1-thia-4-azaspiro[2.3]hexan-5-one](/img/structure/B14425786.png)


